molecular formula C10H10ClNO3 B11937235 (Acetyl-3-chloroanilino)acetic acid CAS No. 853318-33-9

(Acetyl-3-chloroanilino)acetic acid

Cat. No.: B11937235
CAS No.: 853318-33-9
M. Wt: 227.64 g/mol
InChI Key: VDASTFKYVVCCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetyl-3-chloroanilino)acetic acid (molecular formula: C₁₀H₁₀ClNO₃, monoisotopic mass: 227.03493 Da) is a chloro-substituted acetic acid derivative featuring an acetylated aniline moiety. The compound’s InChIKey (VDASTFKYVVCCAL-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

CAS No.

853318-33-9

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-(N-acetyl-3-chloroanilino)acetic acid

InChI

InChI=1S/C10H10ClNO3/c1-7(13)12(6-10(14)15)9-4-2-3-8(11)5-9/h2-5H,6H2,1H3,(H,14,15)

InChI Key

VDASTFKYVVCCAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyl-3-chloroanilino)acetic acid typically involves the acetylation of 3-chloroaniline followed by the introduction of an acetic acid group. One common method involves the reaction of 3-chloroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Acetyl-3-chloroanilino)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(Acetyl-3-chloroanilino)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Acetyl-3-chloroanilino)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes. The chloroanilino group may interact with cellular receptors, influencing various biological processes .

Comparison with Similar Compounds

2-(3-Chloroanilino)benzoic Acid

  • Molecular formula: C₁₃H₁₀ClNO₂
  • CAS : 13278-36-9
  • Key structural differences :
    • Replaces the acetic acid chain with a benzoic acid group.
    • Lacks the acetyl group on the aniline nitrogen.
  • The absence of acetylation may reduce metabolic stability in vivo .

3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl Chloride

  • Molecular formula: C₁₀H₁₀ClNO₃S
  • Key structural differences :
    • Incorporates a sulfonyl chloride group and cyclopropylcarbamoyl moiety.
    • Lacks the acetyl-aniline linkage present in the target compound.
  • Functional implications: The sulfonyl chloride group confers reactivity for covalent bonding, making it useful in synthetic chemistry (e.g., peptide coupling). Higher molecular weight (259.007 Da) and polarity may reduce bioavailability compared to (acetyl-3-chloroanilino)acetic acid .

N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide

  • Molecular formula : C₂₀H₁₉ClN₂O₅S₂
  • CAS : 732993-15-6
  • Key structural differences: Contains a thiophene-sulfonylanilino group and methoxy substitutions. Larger molecular framework with multiple aromatic systems.
  • Functional implications :
    • Enhanced hydrophobicity due to thiophene and methoxy groups may improve membrane permeability.
    • The sulfonamide group could confer protease resistance, a feature absent in the simpler acetic acid derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Patent/Literature Activity
This compound C₁₀H₁₀ClNO₃ 227.03 Acetyl-aniline, acetic acid 0 patents, 0 literature
2-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 247.68 Chloroaniline, benzoic acid Not disclosed
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride C₁₀H₁₀ClNO₃S 259.01 Sulfonyl chloride, cyclopropyl 2 patents
N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide C₂₀H₁₉ClN₂O₅S₂ 466.96 Thiophene-sulfonamide, methoxy Not disclosed

Research Findings and Implications

  • Bioactivity Gaps : Compared to sulfonamide- or benzoic acid-containing analogs, the target compound may exhibit weaker enzymatic inhibition due to its smaller structure and absence of aromatic stacking motifs .
  • Solubility and Stability: The acetic acid moiety likely enhances water solubility relative to bulkier analogs, but acetylation may reduce metabolic stability compared to non-acetylated derivatives (e.g., 2-(3-chloroanilino)benzoic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.